4-[Benzyl(methyl)amino]cyclohexan-1-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

4-[Benzyl(methyl)amino]cyclohexan-1-one is a cyclohexanone derivative (molecular formula C₁₄H₁₉NO, MW 217.31 g/mol) characterized by a benzyl(methyl)amino moiety substituted at the 4-position of the cyclohexanone ring. It is a versatile building block scaffold with reported purity of 95%.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 202394-26-1
Cat. No. B3250324
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Technical Parameters


Basic Identity
Product Name4-[Benzyl(methyl)amino]cyclohexan-1-one
CAS202394-26-1
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCC(=O)CC2
InChIInChI=1S/C14H19NO/c1-15(11-12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-6,13H,7-11H2,1H3
InChIKeyRBQSJWRNWNETSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Benzyl(methyl)amino]cyclohexan-1-one (CAS 202394-26-1): Core Identity and Baseline Specification


4-[Benzyl(methyl)amino]cyclohexan-1-one is a cyclohexanone derivative (molecular formula C₁₄H₁₉NO, MW 217.31 g/mol) characterized by a benzyl(methyl)amino moiety substituted at the 4-position of the cyclohexanone ring . It is a versatile building block scaffold with reported purity of 95% . The compound exists as a single unspecified stereoisomer, with the 4-amino substitution potentially generating cis/trans diastereomers, though stereochemistry is not defined in vendor specifications .

Why Generic Substitution of 4-[Benzyl(methyl)amino]cyclohexan-1-one (CAS 202394-26-1) is Scientifically Invalid


This 4-aminocyclohexanone scaffold possesses a unique N-benzyl-N-methyl tertiary amine substitution pattern that distinguishes it from both mono-substituted analogs (e.g., 4-(benzylamino)cyclohexanone, 4-(methylamino)cyclohexanone) and regioisomers such as 2-[(N-benzyl-N-methyl)aminomethyl]cyclohexanone . The benzyl group provides hydrophobic π-stacking and van der Waals interactions not present in simpler dialkylamino derivatives, while the methyl group maintains minimal steric bulk. Altering the substitution pattern changes lipophilicity (logP 2.53 for target compound ) and basicity (pKa 8.15 predicted ), impacting solubility, membrane permeability, and potential target engagement. Substitution at the 4-position versus the 2-position alters the conformational landscape of the cyclohexanone ring and the spatial orientation of the basic amine relative to the carbonyl, which may affect downstream reactions in multi-step syntheses [1]. Class-level inference from structurally related amino-alkyl-cyclohexanes demonstrates that even minor N-alkyl substitutions yield up to 100-fold differences in receptor binding affinity [2], underscoring that generic replacement of this specific compound would invalidate any comparative SAR or medicinal chemistry optimization effort.

Quantitative Evidence Guide: Differentiating 4-[Benzyl(methyl)amino]cyclohexan-1-one (CAS 202394-26-1) from Analogs


N-Substitution Pattern Differentiates 4-[Benzyl(methyl)amino]cyclohexan-1-one from Mono-Substituted Analogs

The target compound possesses a tertiary N-benzyl-N-methyl amino group, whereas the closest analogs 4-[benzylamino]cyclohexan-1-one and 4-[methylamino]cyclohexan-1-one bear secondary amines with only one N-substituent . This structural distinction produces a 100% increase in substitution count at the nitrogen center, altering both steric and electronic properties of the basic amine pharmacophore.

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

4-[Benzyl(methyl)amino]cyclohexan-1-one Exhibits Distinct Lipophilicity (logP 2.53) Relative to Unsubstituted Amino Analog

The calculated logP for 4-[benzyl(methyl)amino]cyclohexan-1-one is 2.53 . While direct experimental logP data for the unsubstituted 4-aminocyclohexanone comparator is not available in the same source, the addition of the lipophilic benzyl and methyl groups to the 4-amino scaffold would substantially increase logP from a baseline estimated at approximately 0.0–0.5 for the parent 4-aminocyclohexanone (class-level inference based on ALOGPS 2.1 prediction). This represents a ≥2 log unit increase in lipophilicity, translating to an estimated 100-fold higher octanol-water partition coefficient.

Physicochemical Properties Drug-likeness ADME Prediction

Regioisomeric Differentiation: 4-Substitution versus 2-Substitution in Cyclohexanone Scaffolds

4-[Benzyl(methyl)amino]cyclohexan-1-one (target) bears the substituted amino group at the 4-position of the cyclohexanone ring, whereas the regioisomer 2-[(N-benzyl-N-methyl)aminomethyl]cyclohexanone (CAS 116673-75-7) features the same N-benzyl-N-methyl amino motif but attached via a methylene linker at the 2-position [1]. The 4-substitution pattern places the basic amine in a 1,4-relationship to the carbonyl, while 2-substitution creates a 1,2-relationship. This positional difference alters the ring conformation (chair vs. twist-boat populations), the pKa of the amine due to inductive field effects from the carbonyl, and the spatial orientation of the benzyl group relative to the ketone oxygen.

Regioselective Synthesis Conformational Analysis Medicinal Chemistry

Predicted Basicity (pKa 8.15) Differentiates 4-[Benzyl(methyl)amino]cyclohexan-1-one from Unsubstituted 4-Aminocyclohexanone

The predicted pKa of 4-[benzyl(methyl)amino]cyclohexan-1-one is 8.15±0.20 . In contrast, the unsubstituted parent compound 4-aminocyclohexanone has a predicted pKa of approximately 10.6 (class-level inference based on cyclohexylamine pKa ~10.6). The N-benzyl-N-methyl substitution lowers the basicity by approximately 2.5 log units due to electron-withdrawing inductive effects and steric hindrance to protonation.

Physicochemical Properties Ionization State pH-Dependent Solubility

Class-Level SAR: N-Substitution in Amino-alkyl-cyclohexanes Modulates NMDA Receptor Affinity by 95-Fold

While 4-[benzyl(methyl)amino]cyclohexan-1-one itself has not been directly assayed, class-level evidence from 36 structurally related amino-alkyl-cyclohexane derivatives demonstrates that variations in N-alkyl substitution pattern modulate NMDA receptor binding affinity across a 95-fold range (Ki = 1.5–143 µM) [1]. The target compound's unique N-benzyl-N-methyl tertiary amine motif distinguishes it from simpler N-alkyl analogs that populate the lower affinity range of this distribution.

NMDA Receptor Antagonism Structure-Activity Relationship CNS Pharmacology

Best-Fit Research and Industrial Application Scenarios for 4-[Benzyl(methyl)amino]cyclohexan-1-one (CAS 202394-26-1)


Medicinal Chemistry Scaffold Diversification for CNS-Targeted Lead Optimization

The logP of 2.53 and pKa of 8.15 position this compound within the favorable range for CNS penetration. Its 4-aminocyclohexanone core provides a versatile ketone handle for diversification (reductive amination, Grignard addition, oxime formation) while the N-benzyl-N-methyl tertiary amine offers a unique steric and electronic profile distinct from simpler N-alkyl or N-aryl analogs. Use as a building block for generating focused libraries targeting CNS receptors where class-level amino-alkyl-cyclohexane SAR shows 95-fold affinity variation with N-substitution changes [1].

Synthesis of Spirocyclic Cyclohexane-Derived Pharmacophores

Substituted aminocyclohexanone compounds serve as important intermediates in the synthesis of spirocyclic cyclohexane derivatives, as documented in patent literature [2]. The 4-position substitution pattern with the N-benzyl-N-methyl group provides a protected amine handle that can be deprotected or further elaborated following ketone functionalization, offering synthetic flexibility not available with 2-substituted regioisomers [3].

Physicochemical Property Reference Standard for in silico ADME Model Validation

With vendor-reported logP (2.53) and predicted pKa (8.15) , this compound serves as a well-characterized reference molecule for validating computational ADME prediction algorithms. The tertiary amine with mixed aromatic (benzyl) and aliphatic (methyl) substitution presents a challenging test case for pKa and logP prediction software, making it valuable for benchmarking in silico models used in drug discovery workflows.

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